molecular formula C10H20NO4PS B1679636 Propetamphos CAS No. 31218-83-4

Propetamphos

Cat. No.: B1679636
CAS No.: 31218-83-4
M. Wt: 281.31 g/mol
InChI Key: BZNDWPRGXNILMS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propetamphos (CAS 31218-83-4) is an organophosphate insecticide belonging to the vinyl phosphate subgroup. It is primarily used in veterinary applications (e.g., sheep dipping) and structural pest control to target pests such as cockroaches, mosquitoes, ants, and ticks . Its mode of action involves inhibition of acetylcholinesterase (AChE), leading to acetylcholine accumulation, neuromuscular dysfunction, and insect death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propetamphos is synthesized through a series of chemical reactions involving the esterification of thiophosphoric acid. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is often formulated into various commercial products, including aerosols, emulsified concentrates, liquids, and powders .

Chemical Reactions Analysis

Types of Reactions: Propetamphos undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Agricultural Applications

Propetamphos is utilized extensively in agricultural settings for controlling pests that threaten crop yields. Its application includes:

  • Sheep Dips : this compound is commonly used in sheep dips to control ectoparasites. The potential for significant dermal exposure during dipping necessitates careful monitoring of exposure levels among workers .
  • Crop Protection : It is applied to various crops to manage pest populations effectively. Studies indicate that this compound can be diluted in water at concentrations ranging from 0.5% to 1% for effective pest control .

Public Health Applications

In public health, this compound is employed to manage vector populations that can transmit diseases:

  • Indoor Pest Control : The compound is registered for indoor use against various insects. In 1995, approximately 78,683 lbs were reported used in California alone, primarily for structural pest control .
  • Regulatory Use : this compound is also used in regulatory pest control measures and landscape maintenance to mitigate public health risks associated with vector-borne diseases.

Risk Assessment and Toxicological Studies

Numerous studies have been conducted to assess the risks associated with this compound exposure:

  • Toxicity Studies : Research indicates that this compound can cause cholinesterase inhibition in humans and animals. Acute exposure can lead to symptoms such as nausea, dizziness, and respiratory issues at high concentrations .
  • Human Volunteer Studies : A significant study involving human volunteers assessed oral and dermal exposure to this compound. This research aimed to establish biomarkers for monitoring exposure through urine samples rather than relying solely on plasma cholinesterase activity .

Environmental Impact

The environmental fate of this compound has been a subject of investigation due to its potential persistence and toxicity:

  • Dissipation Rates : Studies on the dissipation rates of this compound indicate that it remains on surfaces such as glass longer than on wood or vinyl. For example, after 21 days, 48% to 70% of this compound remained on glass surfaces compared to significantly lower levels on wood .
  • Airborne Residues : Airborne residues post-application have been monitored, revealing concentrations ranging from 0.36 to 4.54 µg/m³ one hour after treatment. These findings highlight the need for careful application practices to minimize environmental contamination .

Case Study 1: Efficacy in Sheep Dips

A study evaluated the effectiveness of this compound in sheep dips against ectoparasites. Results demonstrated significant reductions in parasite populations post-treatment, underscoring its utility in veterinary applications.

Case Study 2: Indoor Pest Control

In a controlled environment study assessing indoor applications of this compound against cockroaches, results showed high efficacy with minimal residual toxicity when applied according to guidelines. Monitoring indicated a rapid decline in airborne residues over time.

Comparison with Similar Compounds

Key Properties :

  • Chemical Structure : (E)-O-2-isopropoxycarbonyl-1-methylvinyl O-methyl ethylphosphoramidothioate .
  • Solubility: 110 mg/L in water at 24°C; highly soluble in organic solvents like acetone and ethanol .
  • Toxicity : Moderately toxic orally (rat LD₅₀: 75–119 mg/kg) but minimally toxic dermally (rat LD₅₀: >2300 mg/kg) .
  • Metabolism : Rapidly metabolized in humans to the biomarker metabolite MEPT (methyl ethylphosphoramidothioate), detectable in urine .

Propetamphos exhibits short elimination half-lives in humans, making it suitable for occupational exposure monitoring . However, it poses ecological risks due to high toxicity to aquatic organisms (e.g., bluegill LC₅₀: 0.13 mg/L) .

This compound vs. Cypermethrin (Pyrethroid Insecticide)

Parameter This compound Cypermethrin
Chemical Class Organophosphate (vinyl phosphate) Pyrethroid (Type II synthetic)
Mode of Action AChE inhibition Sodium channel modulation
Efficacy (LC₅₀ vs. Cx. pipiens) Lab strain: 0.0162 ppm; Field strain: 0.0442 ppm Lab strain: 0.0132 ppm; Field strain: 0.1192 ppm
Resistance Ratio (Field/Lab) 2.73-fold ~9-fold (calculated from LC₅₀ values)
Mammalian Toxicity Moderate oral toxicity (rat LD₅₀: 75–119 mg/kg); low dermal toxicity Low mammalian toxicity (rat oral LD₅₀: ~250 mg/kg) but neurotoxic at high doses
Ecotoxicity Highly toxic to fish (bluegill LC₅₀: 0.13 mg/L) and aquatic invertebrates Extremely toxic to aquatic life (LC₅₀: 0.01–0.1 µg/L for Daphnia)
Environmental Persistence Rapid degradation in water under sunlight or extreme pH Persistent in soil (half-life: 30–90 days)
Human Exposure Biomarker Urinary MEPT (post-hydrolysis) Urinary 3-PBA (phenoxybenzoic acid)

Key Findings :

  • Efficacy and Resistance : Cypermethrin shows higher potency in laboratory settings but greater resistance in field strains compared to this compound .
  • Toxicity Profile : this compound poses higher acute oral toxicity to mammals, while cypermethrin’s neurotoxicity manifests at elevated doses .
  • Ecological Impact : Both compounds are highly toxic to aquatic organisms, but cypermethrin’s persistence exacerbates long-term environmental risks .

This compound vs. Other Organophosphates (General Comparison)

  • Metabolic Pathways: Unlike many organophosphates, this compound detoxification in insects involves glutathione conjugation alongside hydrolysis .
  • Application Spectrum: this compound is uniquely prioritized for veterinary use (e.g., sheep dipping) and indoor pest control, whereas other organophosphates are broader agricultural insecticides .
  • Biomonitoring: this compound’s urinary metabolite MEPT has lower interindividual variability post-hydrolysis (CV: 8–17%) compared to metabolites of other organophosphates like chlorpyrifos (CV: >30%) .

Tables of Comparative Data

Table 1: Acute Toxicity in Mammals

Compound Oral LD₅₀ (Rat) Dermal LD₅₀ (Rat) Inhalation LC₅₀ (Rabbit)
This compound 75–119 mg/kg >2300 mg/kg >2.04 mg/L
Cypermethrin ~250 mg/kg >2000 mg/kg >0.3 mg/L

Table 2: Environmental Fate

Compound Aquatic Toxicity (LC₅₀) Soil Half-Life Hydrolysis Rate
This compound 0.13 mg/L (bluegill) Not available Rapid (pH/light-dependent)
Cypermethrin 0.01–0.1 µg/L (Daphnia) 30–90 days Slow (stable in neutral pH)

Biological Activity

Propetamphos is an organophosphate pesticide primarily utilized for its insecticidal properties, notably in sheep dipping. Its biological activity is characterized by its mechanism of action, toxicity profiles, and metabolic pathways. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound.

This compound acts as a cholinesterase inhibitor. It binds to the active site of acetylcholinesterase (AChE), preventing the breakdown of acetylcholine, which leads to overstimulation of the nervous system. This mechanism is typical of organophosphate compounds and contributes to their efficacy as insecticides as well as their potential toxicity to humans and non-target organisms.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity. A critical no-observed-effect level (NOEL) was established at 1.5 mg/kg for pregnant rats, with observed effects including tremors and drowsiness . In chronic studies involving dogs, a NOEL of 0.59 mg/kg/day was determined based on gastrointestinal disturbances and liver effects .

Cholinesterase Inhibition

Cholinesterase activity serves as a biomarker for exposure to this compound. Studies have shown that both oral and dermal exposures lead to measurable decreases in plasma cholinesterase levels. For instance, a human volunteer study reported a maximum mean depression of 7% in plasma cholinesterase activity following oral exposure .

Metabolism and Excretion

This compound undergoes metabolic conversion in humans, producing methylethylphosphoramidothioate (MEPT) as a urinary metabolite. Following oral administration, approximately 40% of the dose is recovered as MEPT in urine, with peak levels occurring within hours post-exposure . The elimination half-lives for urinary MEPT were found to be 1.7 hours for oral exposure and 3.8 hours for dermal exposure, indicating rapid clearance from the body .

Human Volunteer Studies

A significant human volunteer study involved both oral and dermal exposure to this compound. Volunteers ingested doses of 10 µg/kg and received dermal applications of 100 mg over an 8-hour period. The study highlighted the differences in absorption and metabolism between the two routes, with notable findings that dermal exposure led to lower systemic absorption compared to oral intake .

Animal Studies

In animal studies, chronic exposure to this compound resulted in various adverse effects such as reduced body weight, liver damage, and changes in hematological parameters indicative of anemia . These findings underline the compound's potential risks not only to humans but also to wildlife when used in agricultural settings.

Summary of Toxicological Findings

Study TypeNOEL (mg/kg)Observed Effects
Acute Rat Study1.5Tremors, drowsiness
Chronic Dog Study0.59Diarrhea, liver weight increase
Human VolunteerN/APlasma cholinesterase depression

Metabolic Pathways

Route of ExposurePercentage Excreted as MEPTPeak Urinary Levels (h)Elimination Half-life (h)
Oral~40%11.7
Dermal~1%10-123.8

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Propetamphos in environmental or biological matrices?

  • Methodological Answer : this compound (C₁₀H₂₀NO₄PS) is typically quantified using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry. These methods leverage its phosphorothioate group and ester functionality for selective detection. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from complex matrices. Validation parameters (e.g., limit of detection [LOD], recovery rates) must adhere to guidelines from organizations like the OECD or EPA .

Q. How does this compound’ chemical stability vary under different environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols under controlled conditions. For example:

  • Hydrolysis : Test at pH 3–9 (buffered solutions) and monitor degradation products via LC-MS.
  • Photolysis : Use xenon-arc lamps to simulate sunlight and quantify degradation kinetics.
    this compound is prone to hydrolysis in alkaline conditions due to ester bond cleavage, with degradation rates quantified using first-order kinetics models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported degradation half-lives of this compound across soil types?

  • Methodological Answer : Contradictions often arise from variability in soil organic matter (SOM), microbial activity, and cation exchange capacity. To address this:

  • Controlled Experiment Design : Use a PICO framework (Population: soil types; Intervention: this compound application; Comparison: sterile vs. non-sterile soils; Outcome: half-life).
  • Statistical Modeling : Apply mixed-effects models to account for soil covariates (e.g., SOM%, moisture).
  • Meta-Analysis : Aggregate existing data to identify trends across studies, ensuring homogeneity in experimental conditions (e.g., OECD Test Guideline 307) .

Q. What advanced techniques elucidate this compound’ metabolic pathways in non-target organisms?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-Propetamphos) to track metabolites in vivo. Combine with:

  • High-Resolution Mass Spectrometry (HRMS) : Identify unknown metabolites via exact mass and fragmentation patterns.
  • Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to pinpoint bioactivation pathways.
    Studies in avian models have identified oxon derivatives as primary neurotoxic metabolites, requiring cross-validation with in vitro hepatocyte models .

Q. What experimental strategies mitigate confounding variables in neurotoxicity studies of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Use a Hill slope model to differentiate specific toxicity from baseline effects.
  • Blinded Histopathological Analysis : Reduce observer bias in assessing neuronal damage (e.g., acetylcholinesterase inhibition).
  • Positive/Negative Controls : Include chlorpyrifos (positive control) and solvent-only groups.
    Ensure compliance with ethical guidelines for animal studies, as per institutional review boards (IRBs) .

Q. Methodological Frameworks for this compound Research

Q. How to design a study comparing this compound’ efficacy against structurally similar organophosphates?

  • Answer : Apply the FINERMAPS criteria for research questions:

  • Feasible : Access to certified reference standards (e.g., this compound, chlorpyrifos).
  • Novel : Focus on understudied endpoints (e.g., sublethal effects on pollinators).
  • Ethical : Minimize vertebrate testing by prioritizing in vitro assays (e.g., SH-SY5Y cell lines).
    Use a randomized block design to control for environmental variability in field trials .

Q. What statistical approaches address spatial heterogeneity in this compound residue distribution in agricultural fields?

  • Answer : Implement geostatistical models (e.g., kriging) to map residue hotspots. Pair with:

  • Composite Sampling : Reduce variance by pooling soil cores from grid sectors.
  • ANOVA with Post Hoc Tests : Compare residue levels across crop types (e.g., leafy vs. root vegetables).
    Validate with bootstrap resampling to ensure robustness against skewed distributions .

Q. Data Contradiction and Synthesis

Q. How to reconcile conflicting data on this compound’ bioaccumulation potential in aquatic vs. terrestrial ecosystems?

  • Answer : Conduct a systematic review with strict inclusion criteria:

  • Population : Select studies using standardized test species (e.g., Daphnia magna, Eisenia fetida).
  • Outcome Metrics : Normalize bioaccumulation factors (BAFs) to lipid content or organic carbon.
  • Sensitivity Analysis : Exclude outliers with high risk of bias (e.g., non-validated extraction methods).
    Publish findings in line with PRISMA guidelines for transparency .

Properties

IUPAC Name

propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate
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InChI

InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+
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InChI Key

BZNDWPRGXNILMS-VQHVLOKHSA-N
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Canonical SMILES

CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C
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Isomeric SMILES

CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C
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Molecular Formula

C10H20NO4PS
Record name PROPETAMPHOS
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DSSTOX Substance ID

DTXSID7032470
Record name Propetamphos
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Molecular Weight

281.31 g/mol
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Physical Description

Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET]
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Boiling Point

87-89 °C @ 0.005 mm Hg
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Solubility

Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C
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Density

1.1294 @ 20 °C
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Vapor Pressure

0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C
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CAS No.

31218-83-4, 58995-37-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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